molecular formula C22H13F3N2OS B302740 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B302740
M. Wt: 410.4 g/mol
InChI Key: UQUJMRJADVNZDN-SMTYPRMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one, also known as FBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool for investigating a variety of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has been found to target multiple pathways, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one of the limitations of 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one. One area of research could be the development of new cancer therapies based on 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one. Another area of research could be the investigation of the mechanisms of action of 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one, in order to better understand how it inhibits cancer cell growth and proliferation. Additionally, 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one could be used as a tool for investigating other biochemical and physiological processes, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzaldehyde and 4-fluoroaniline in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with acetic anhydride to yield 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one. This synthesis method has been optimized to produce high yields of pure 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. 5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C22H13F3N2OS

Molecular Weight

410.4 g/mol

IUPAC Name

(5Z)-3-(4-fluorophenyl)-2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H13F3N2OS/c23-15-3-1-14(2-4-15)13-20-21(28)27(19-11-7-17(25)8-12-19)22(29-20)26-18-9-5-16(24)6-10-18/h1-13H/b20-13-,26-22?

InChI Key

UQUJMRJADVNZDN-SMTYPRMSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)F

SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)F

Origin of Product

United States

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